molecular formula C13H17ClN2O2S B1376700 2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide CAS No. 1378466-85-3

2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide

Cat. No.: B1376700
CAS No.: 1378466-85-3
M. Wt: 300.8 g/mol
InChI Key: UAXPNMPWQNDKKP-UHFFFAOYSA-N
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Description

2-amino-N-{bicyclo[221]heptan-2-yl}-4-chlorobenzene-1-sulfonamide is a complex organic compound characterized by its unique bicyclic structure and sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.

    Sulfonamide Formation: The final step involves the reaction of the amino-bicyclic intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.

    Materials Science: Its stability and reactivity are explored for the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bicyclic structure provides rigidity and specificity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-methylbenzenesulfonamide
  • 2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-fluorobenzenesulfonamide

Uniqueness

Compared to its analogs, 2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide is unique due to the presence of the chlorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or steric effects.

This detailed overview provides a comprehensive understanding of 2-amino-N-{bicyclo[221]heptan-2-yl}-4-chlorobenzene-1-sulfonamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-amino-N-(2-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2S/c14-10-3-4-13(11(15)7-10)19(17,18)16-12-6-8-1-2-9(12)5-8/h3-4,7-9,12,16H,1-2,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXPNMPWQNDKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NS(=O)(=O)C3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide
Reactant of Route 2
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2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide
Reactant of Route 3
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide
Reactant of Route 4
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide

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